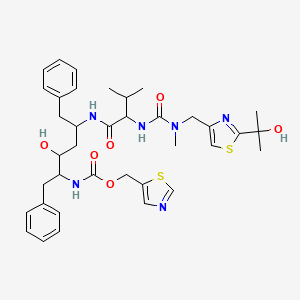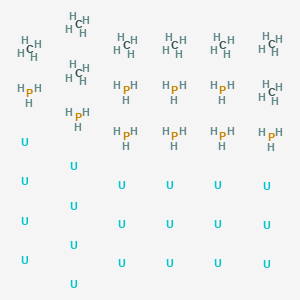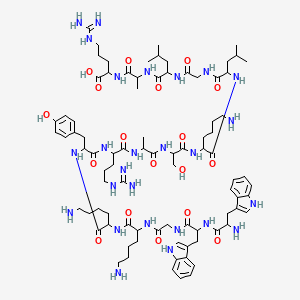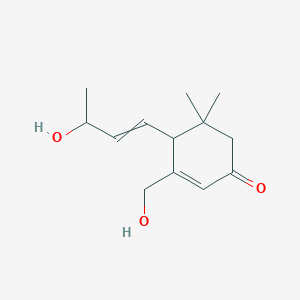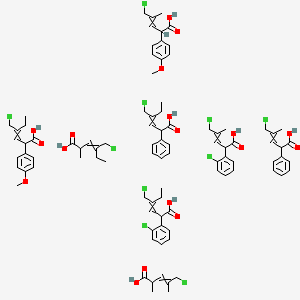
5-Chloro-2-(2-chlorophenyl)-4-methylpent-3-enoic acid;5-chloro-2,4-dimethylpent-3-enoic acid;5-chloro-2-(4-methoxyphenyl)-4-methylpent-3-enoic acid;4-(chloromethyl)-2-(2-chlorophenyl)hex-3-enoic acid;4-(chloromethyl)-2-(4-methoxyphenyl)hex-3-enoic acid;4-(chloromethyl)-2-methylhex-3-enoic acid;4-(chloromethyl)-2-phenylhex-3-enoic acid;5-chloro-4-methyl-2-phenylpent-3-enoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “5-Chloro-2-(2-chlorophenyl)-4-methylpent-3-enoic acid; 5-chloro-2,4-dimethylpent-3-enoic acid; 5-chloro-2-(4-methoxyphenyl)-4-methylpent-3-enoic acid; 4-(chloromethyl)-2-(2-chlorophenyl)hex-3-enoic acid; 4-(chloromethyl)-2-(4-methoxyphenyl)hex-3-enoic acid; 4-(chloromethyl)-2-methylhex-3-enoic acid; 4-(chloromethyl)-2-phenylhex-3-enoic acid; 5-chloro-4-methyl-2-phenylpent-3-enoic acid” is a complex organic molecule with multiple chlorinated and substituted phenyl groups
准备方法
The synthesis of these compounds typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between organoboron compounds and halides . This method is favored due to its mild reaction conditions and high functional group tolerance. The preparation of the starting materials, such as boronic acids and halides, is crucial for the success of the coupling reaction.
化学反应分析
These compounds can undergo various chemical reactions, including:
Oxidation: The presence of phenyl groups allows for oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogenation or metal hydrides.
Substitution: The chlorinated positions are reactive sites for nucleophilic substitution reactions, using reagents like sodium hydroxide or ammonia.
Coupling Reactions: As mentioned, Suzuki–Miyaura coupling is a key reaction for forming carbon-carbon bonds in these compounds.
科学研究应用
These compounds have several applications in scientific research:
Medicinal Chemistry: They are studied for their potential as pharmaceutical intermediates and active pharmaceutical ingredients.
Organic Synthesis: They serve as building blocks for the synthesis of more complex molecules.
Material Science: Their unique structural properties make them candidates for the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action for these compounds depends on their specific application. In medicinal chemistry, they may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of chlorinated and phenyl groups can influence their binding affinity and specificity.
相似化合物的比较
Similar compounds include other chlorinated phenyl derivatives and substituted alkenes. What sets these compounds apart is the specific arrangement of chlorinated and substituted phenyl groups, which can significantly impact their reactivity and application potential.
Conclusion
The compound “5-Chloro-2-(2-chlorophenyl)-4-methylpent-3-enoic acid; 5-chloro-2,4-dimethylpent-3-enoic acid; 5-chloro-2-(4-methoxyphenyl)-4-methylpent-3-enoic acid; 4-(chloromethyl)-2-(2-chlorophenyl)hex-3-enoic acid; 4-(chloromethyl)-2-(4-methoxyphenyl)hex-3-enoic acid; 4-(chloromethyl)-2-methylhex-3-enoic acid; 4-(chloromethyl)-2-phenylhex-3-enoic acid; 5-chloro-4-methyl-2-phenylpent-3-enoic acid” is a versatile and valuable compound in various fields of research. Its unique structural features and reactivity make it a subject of ongoing scientific interest.
属性
CAS 编号 |
223749-36-8 |
|---|---|
分子式 |
C92H110Cl10O18 |
分子量 |
1858.4 g/mol |
IUPAC 名称 |
5-chloro-2-(2-chlorophenyl)-4-methylpent-3-enoic acid;5-chloro-2,4-dimethylpent-3-enoic acid;5-chloro-2-(4-methoxyphenyl)-4-methylpent-3-enoic acid;4-(chloromethyl)-2-(2-chlorophenyl)hex-3-enoic acid;4-(chloromethyl)-2-(4-methoxyphenyl)hex-3-enoic acid;4-(chloromethyl)-2-methylhex-3-enoic acid;4-(chloromethyl)-2-phenylhex-3-enoic acid;5-chloro-4-methyl-2-phenylpent-3-enoic acid |
InChI |
InChI=1S/C14H17ClO3.C13H14Cl2O2.C13H15ClO3.C13H15ClO2.C12H12Cl2O2.C12H13ClO2.C8H13ClO2.C7H11ClO2/c1-3-10(9-15)8-13(14(16)17)11-4-6-12(18-2)7-5-11;1-2-9(8-14)7-11(13(16)17)10-5-3-4-6-12(10)15;1-9(8-14)7-12(13(15)16)10-3-5-11(17-2)6-4-10;1-2-10(9-14)8-12(13(15)16)11-6-4-3-5-7-11;1-8(7-13)6-10(12(15)16)9-4-2-3-5-11(9)14;1-9(8-13)7-11(12(14)15)10-5-3-2-4-6-10;1-3-7(5-9)4-6(2)8(10)11;1-5(4-8)3-6(2)7(9)10/h4-8,13H,3,9H2,1-2H3,(H,16,17);3-7,11H,2,8H2,1H3,(H,16,17);3-7,12H,8H2,1-2H3,(H,15,16);3-8,12H,2,9H2,1H3,(H,15,16);2-6,10H,7H2,1H3,(H,15,16);2-7,11H,8H2,1H3,(H,14,15);4,6H,3,5H2,1-2H3,(H,10,11);3,6H,4H2,1-2H3,(H,9,10) |
InChI 键 |
VIXPZAWYPPDOMD-UHFFFAOYSA-N |
规范 SMILES |
CCC(=CC(C)C(=O)O)CCl.CCC(=CC(C1=CC=CC=C1)C(=O)O)CCl.CCC(=CC(C1=CC=C(C=C1)OC)C(=O)O)CCl.CCC(=CC(C1=CC=CC=C1Cl)C(=O)O)CCl.CC(C=C(C)CCl)C(=O)O.CC(=CC(C1=CC=CC=C1)C(=O)O)CCl.CC(=CC(C1=CC=C(C=C1)OC)C(=O)O)CCl.CC(=CC(C1=CC=CC=C1Cl)C(=O)O)CCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


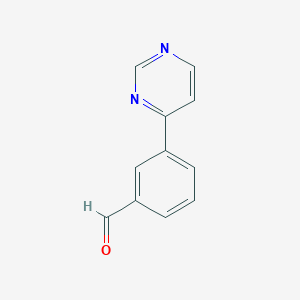
![tert-butyl 3-[4-[[N-(cyclohexanecarbonyl)-3-(3-methoxy-3-oxoprop-1-enyl)anilino]methyl]phenyl]prop-2-enoate](/img/structure/B13392101.png)
![2-(Hydroxymethyl)-6-[5-methyl-1-propan-2-yl-4-[(4-propan-2-yloxyphenyl)methyl]pyrazol-3-yl]oxyoxane-3,4,5-triol](/img/structure/B13392108.png)
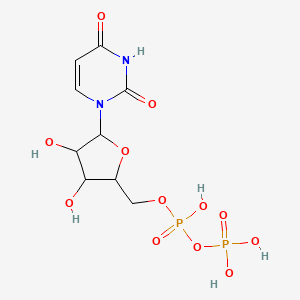
![(1R)-3-(3,4-dimethoxyphenyl)-1-{3-[2-(morpholin-4-yl)ethoxy]phenyl}propyl (2S)-1-[(2S)-2-cyclohexyl-2-(3,4,5-trimethoxyphenyl)acetyl]piperidine-2-carboxylate](/img/structure/B13392122.png)
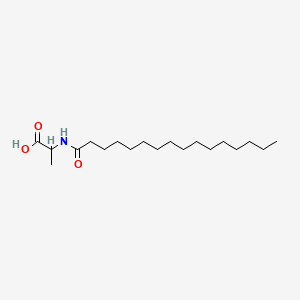
![N-(3-Fluorophenyl)-N-[(3,4,5-trifluorophenyl)methyl]carbamic acid (3R)-1-azabicyclo[2.2.2]oct-3-yl ester](/img/structure/B13392132.png)
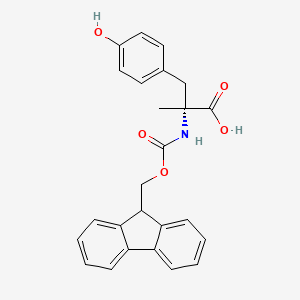
![Uridine, 2'-deoxy-5-[3-[(trifluoroacetyl)amino]-1-propynyl]-](/img/structure/B13392149.png)
